
Silane, bis(1,1-dimethylethoxy)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bis(1,1-dimethylethoxy)methyl- is a chemical compound with the molecular formula C9H22O2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis(1,1-dimethylethoxy)methyl- typically involves the reaction of chloromethylsilane with tert-butyl alcohol in the presence of a base. The reaction proceeds as follows: [ \text{ClCH}_2\text{SiH}_3 + 2 (\text{CH}_3)_3\text{COH} \rightarrow \text{(CH}_3)_3\text{CO}_2\text{SiCH}_3 + 2 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Silane, bis(1,1-dimethylethoxy)methyl- is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and solvents can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Silane, bis(1,1-dimethylethoxy)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The tert-butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or Grignard reagents are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent.
Scientific Research Applications
Silane, bis(1,1-dimethylethoxy)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, bis(1,1-dimethylethoxy)methyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, leading to the formation of stable siloxane bonds. These interactions are crucial in applications such as surface modification and material synthesis.
Comparison with Similar Compounds
Similar Compounds
Silane, bis(1,1-dimethylethyl)methoxy-: Similar in structure but with different substituents.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity.
Uniqueness
Silane, bis(1,1-dimethylethoxy)methyl- is unique due to its specific tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
CAS No. |
7489-74-9 |
|---|---|
Molecular Formula |
C9H22O2Si |
Molecular Weight |
190.35 g/mol |
IUPAC Name |
bis[(2-methylpropan-2-yl)oxy]methylsilane |
InChI |
InChI=1S/C9H22O2Si/c1-8(2,3)10-7(12)11-9(4,5)6/h7H,1-6,12H3 |
InChI Key |
LMWRZXGRVUIGGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(OC(C)(C)C)[Si] |
Canonical SMILES |
CC(C)(C)OC(OC(C)(C)C)[SiH3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)

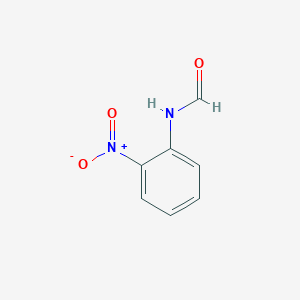
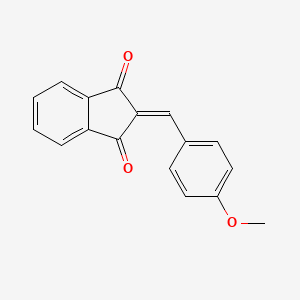
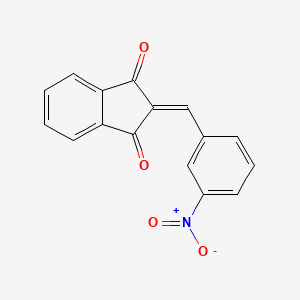
![Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate](/img/structure/B3056790.png)
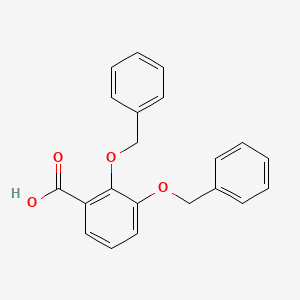
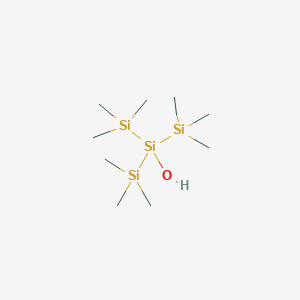
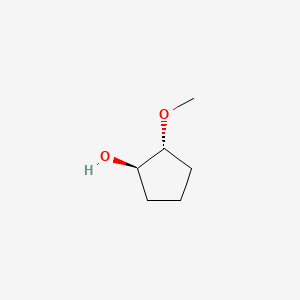
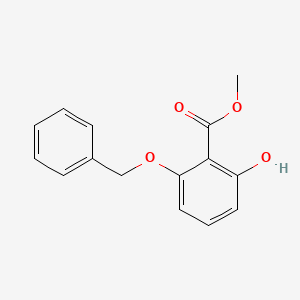
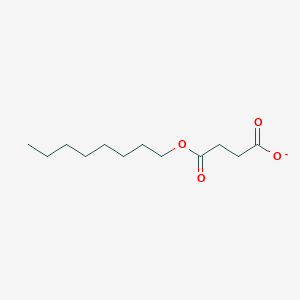

![1-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B3056803.png)

